- Preparation of dihydropyrimidine derivatives as selective antagonists for human α1A-adrenergic receptors., World Intellectual Property Organization, , ,

Cas no 971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity))

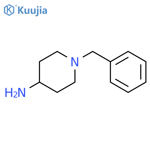

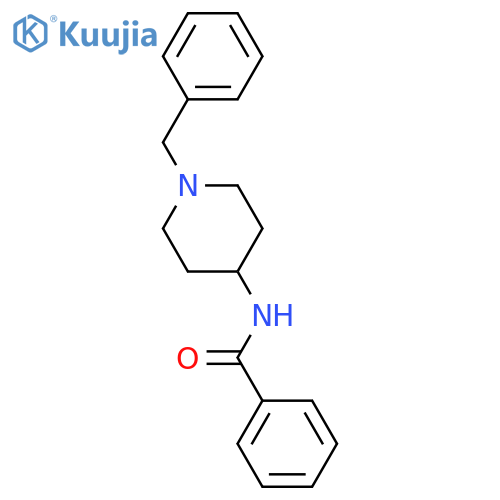

971-34-6 structure

Product name:N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-[1-(phenylmethyl)-4-piperidinyl]-

- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)

- 2758169

- N-(1-Benzyl-4-piperidinyl)benzamide (Indoramin Impurity)

- N-(1-benzylpiperidin-4-yl)benzamide

- 1-Benzyl-4-benzamidopiperidine

- 4-Benzamido-1-benzyl-piperidin

- N-benzyl-4-benzamidopiperidine

- 1-Benzyl-4-(phenylcarboxamido)piperidine

- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide (ACI)

- Piperidine, 4-benzamido-1-benzyl- (7CI, 8CI)

- 1-Benzylpiperidin-4-yl benzamide

- N-(1-Benzyl-4-piperidinyl)benzamide

- N-(1-Benzyl-4-piperidyl)benzamide

- EINECS 213-538-8

- MLS001182250

- N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)

- N-[1-(Phenylmethyl)-4-piperidinyl]benzamide

- BDBM50250266

- 1-benzyl-4-benzamido-piperidine

- Oprea1_804305

- N-[1-(BENZYL)-PIPERIDIN-4-YL]BENZAMIDE

- N-(1-(Benzyl)-4-piperidyl)benzamide

- HMS2880E21

- AG-690/12883814

- NCGC00246644-01

- HMS559B10

- Oprea1_272991

- ChemDiv2_000250

- CHEMBL1603838

- NX9VGZ9SAE

- N-(1-Benzyl-4-piperidinyl)benzamide #

- DTXSID00242701

- N1-(1-Benzyl-4-piperidyl)benzamide

- STK007131

- Cambridge id 5357691

- CS-0289939

- N-[1-(BENZYL)-4-PIPERIDYL]BENZAMIDE

- SMR000567875

- SR-01000630966-1

- HMS1369L08

- CCG-40855

- Maybridge1_006192

- 971-34-6

- SCHEMBL694949

- DB-255532

- 12N-312S

- NS00042945

- AB00082791-01

- N-[1-(phenylmethyl)piperidin-4-yl]benzamide

- Z32353754

- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-

- N-(1-Benzyl-piperidin-4-yl)-benzamide

- AKOS000671616

- N-(1-Benzyl-4-piperidyl)benzamide; Indoramin Hydrochloride Imp. B (BP); Indoramin Hydrochloride Impurity B; Indoramin Impurity B

-

- インチ: 1S/C19H22N2O/c22-19(17-9-5-2-6-10-17)20-18-11-13-21(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22)

- InChIKey: LDGORKJXEGHFBK-UHFFFAOYSA-N

- SMILES: O=C(C1C=CC=CC=1)NC1CCN(CC2C=CC=CC=2)CC1

計算された属性

- 精确分子量: 294.17300

- 同位素质量: 294.173213

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 22

- 回転可能化学結合数: 4

- 複雑さ: 337

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3

- XLogP3: 3.3

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- Boiling Point: 483.9°Cat760mmHg

- フラッシュポイント: 246.5°C

- Refractive Index: 1.61

- Solubility: 極微溶性(0.5 g/l)(25ºC)、

- PSA: 35.83000

- LogP: 3.59370

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関コード:

2933399090概要:

2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-503517-50mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |

971-34-6 | 50mg |

¥2858.00 | 2023-09-05 | ||

| TRC | B288670-50mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |

971-34-6 | 50mg |

$ 207.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360609-50mg |

n-(1-Benzylpiperidin-4-yl)benzamide |

971-34-6 | 90% | 50mg |

¥2676.00 | 2024-04-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-503517-50 mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity), |

971-34-6 | 50mg |

¥2,858.00 | 2023-07-10 | ||

| TRC | B288670-500mg |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) |

971-34-6 | 500mg |

$ 1642.00 | 2023-04-18 |

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 合成方法

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,3-Dimethylimidazolium iodide Solvents: Tetrahydrofuran ; 20 min, rt

1.2 30 min, rt

1.2 30 min, rt

Reference

- An Efficient Catalytic Amidation of Esters Promoted by N-Heterocyclic Carbenes, Synthesis, 2019, 51(7), 1595-1602

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 0 °C; 4 h, rt

Reference

- Preparation of piperidinylpropylaminocarbonyldihydropyrimidones and related compounds as selective adrenergic α1A receptor antagonists., World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran

Reference

- Desulfonylation of amides using samarium iodide, Synlett, 1997, (3), 271-272

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Triethylamine Solvents: Chloroform ; rt

Reference

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs, Bioorganic & Medicinal Chemistry Letters, 2003, 13(14), 2303-2306

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 overnight, rt

1.2 overnight, rt

Reference

- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, , 41-53

Synthetic Circuit 7

Reaction Conditions

Reference

- Microwave-assisted solvent-free parallel synthesis of thioamides, Tetrahedron Letters, 2000, 41(41), 7947-7950

Synthetic Circuit 8

Reaction Conditions

Reference

- 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors, Bioorganic & Medicinal Chemistry Letters, 1999, 9(9), 1285-1290

Synthetic Circuit 9

Reaction Conditions

Reference

- Novel aromatic piperazines derived from substituted cycloazanes, method for preparing same, pharmaceutical compositions, and use thereof as drugs, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions

Reference

- Process for preparing 4-acylamino-piperidine derivatives, United Kingdom, , ,

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 10 °C; 1 h, rt

Reference

- Preparation of O-substituted hydroxycumaranone derivatives as antitumor and antimetastatic agents, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions

Reference

- Preparation of N-benzylpiperidine compounds as antiarrhythmics, European Patent Organization, , ,

Synthetic Circuit 13

Reaction Conditions

Reference

- 1-(4-Aminopiperidino)-3,4-dihydroisoquinolines, Federal Republic of Germany, , ,

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Raw materials

- 1-(Phenylmethyl)-4-piperidinamine

- Benzoic acid

- 4-Nitrophenyl benzoate

- Benzamide, N-[1-(phenylmethyl)-4-piperidinyl]-N-(phenylsulfonyl)-

- Benzoyl chloride

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) Preparation Products

N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity) 関連文献

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

971-34-6 (N-(1-Benzyl-4-piperidinyl)benzamide(Indoramin Impurity)) Related Products

- 33953-37-6(N-(Piperidin-4-yl)benzamide)

- 776-75-0(1-Benzoylpiperidine)

- 2803827-75-8(4-bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole)

- 2648935-04-8((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)

- 953803-81-1(Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

- 2231676-81-4(methyl 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate)

- 1805066-46-9(3-(Difluoromethyl)-2-methoxy-5-methylpyridine-6-sulfonamide)

- 24463-30-7((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

- 1427014-87-6(1-(2,5-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid amide)

- 2138179-65-2(2-Pyrrolidinone, 3-(aminomethyl)-1-(methoxymethyl)-)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

Gold Member

CN Supplier

Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Member

CN Supplier

Bulk

Hubei Changfu Chemical Co., Ltd.

Gold Member

CN Supplier

Bulk

Suzhou Senfeida Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Shanghai Jinhuan Chemical CO., LTD.

Gold Member

CN Supplier

Bulk